Thorpe-Ingold Cyclization Acceleration
The gem-dimethyl quaternary center at C2 imposes the Thorpe-Ingold effect, reducing the entropic penalty for ring closure and accelerating intramolecular reactions. Literature data for gem-disubstituted systems demonstrate rate enhancements of 10- to 100-fold for cyclization reactions relative to monosubstituted or unsubstituted analogs [1]. The immediate comparator, (3S)-3-{(benzyloxy)carbonylamino}-3-(3-methylphenyl)propanoic acid (CAS 1704964-27-1), lacks the C2 gem-dimethyl group and therefore does not benefit from this kinetic acceleration, resulting in slower macrocyclization and reduced peptide turn stability.
| Evidence Dimension | Cyclization rate enhancement |
|---|---|
| Target Compound Data | Gem-dimethyl substitution at C2; rate acceleration up to 100-fold (class-level) [1] |
| Comparator Or Baseline | (3S)-3-{(Benzyloxy)carbonylamino}-3-(3-methylphenyl)propanoic acid (no gem-dimethyl); baseline cyclization rate |
| Quantified Difference | Up to 100-fold acceleration (class-level generalization from gem-disubstituted systems) [1] |
| Conditions | Intramolecular cyclization reactions in organic synthesis (general observation across multiple systems) [1] |
Why This Matters
Faster, higher-yielding macrocyclization directly reduces synthetic cost and enables access to conformationally constrained peptide libraries that non-gem-dimethyl analogs cannot efficiently produce.
- [1] Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chem. Rev. 2005, 105, 1735–1766. View Source
